molecular formula C17H26ClN3O3 B2827262 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid CAS No. 1026770-17-1

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid

Cat. No.: B2827262
CAS No.: 1026770-17-1
M. Wt: 355.86
InChI Key: CPLHFFFGFNRHGG-UHFFFAOYSA-N
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Description

The compound appears to contain a diethylamino group and a chloroanilino group. Diethylamino groups are commonly found in various organic compounds and can participate in various chemical reactions . Chloroanilino groups are also common in organic chemistry and are often used in the synthesis of dyes and pharmaceuticals .

Scientific Research Applications

Methionine Salvage Pathway Compound

4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to the query chemical, is significant in the methionine salvage pathway. This pathway converts the polyamine byproduct methylthioadenosine into adenine and methionine. MTOB has been found to inhibit the growth of several human cell lines dose-dependently, inducing apoptosis and reducing ornithine decarboxylase (ODC) activity. Its effects are not merely due to ODC inhibition, suggesting MTOB activates apoptosis through other mechanisms (Tang et al., 2006).

Hemoglobin Oxygen Affinity Modifiers

Research into hemoglobin oxygen affinity modifiers has yielded compounds capable of decreasing the oxygen affinity of human hemoglobin A. These studies led to the discovery of potent allosteric effectors of hemoglobin, which may have clinical or biological applications in areas requiring or benefiting from reversed depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood substitutes (Randad et al., 1991).

Antimalarial Activity

A series of 4-aminoquinoline Mannich base derivatives, related through their structural elements to the query chemical, have shown significant activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. These findings are crucial for developing new antimalarial drugs, especially considering the increasing resistance to existing therapies (Raynes et al., 1999).

Novel Indole-Based Scaffolds for Urease Inhibition

The synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides has been explored, demonstrating potent in vitro inhibitory potential against the urease enzyme. These findings suggest the therapeutic potential of these compounds in drug design programs targeting urease-associated diseases (Nazir et al., 2018).

Molecular Docking and Structural Analysis

Research involving molecular docking and vibrational, structural, electronic, and optical studies of derivatives similar to the query chemical has contributed significantly to understanding the interactions of these compounds at the molecular level. Such studies are vital for the development of new pharmaceutical agents, providing insights into the binding and activity mechanisms of potential drugs (Vanasundari et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. If it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound are not clear from the search results. If it has potential pharmaceutical applications, future research could involve studying its biological activity and potential therapeutic uses .

Properties

IUPAC Name

4-(4-chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-3-21(4-2)11-5-10-19-15(17(23)24)12-16(22)20-14-8-6-13(18)7-9-14/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLHFFFGFNRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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